2-(Cyclopentylmethoxy)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethoxy)ethanesulfonyl fluoride is a chemical compound with the molecular formula C₈H₁₅FO₃S It is known for its unique structure, which includes a cyclopentylmethoxy group attached to an ethanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)ethanesulfonyl fluoride typically involves the reaction of cyclopentylmethanol with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxy)ethanesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as acetonitrile or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Hydrolysis: Formation of ethanesulfonic acid and cyclopentylmethanol.
Scientific Research Applications
2-(Cyclopentylmethoxy)ethanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)ethanesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acids in proteins or other nucleophilic sites. This reactivity underlies its potential as an enzyme inhibitor and its utility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride compound with similar reactivity.
Ethanesulfonyl Fluoride: Similar structure but lacks the cyclopentylmethoxy group.
Tetrafluoroethanesulfonyl Fluoride: Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
2-(Cyclopentylmethoxy)ethanesulfonyl fluoride is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and as a potential enzyme inhibitor.
Properties
IUPAC Name |
2-(cyclopentylmethoxy)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO3S/c9-13(10,11)6-5-12-7-8-3-1-2-4-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYMSLNYLJGEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.